molecular formula C11H12Cl2N4 B6221213 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride CAS No. 2758000-07-4

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride

Cat. No.: B6221213
CAS No.: 2758000-07-4
M. Wt: 271.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C11H12Cl2N4 and a molecular weight of 271.1 g/mol. This compound is primarily used in scientific research and is not intended for human therapeutic applications or veterinary use. Its unique structure, which includes a pyrazole ring and a nitrile group, makes it a versatile material for various applications in drug discovery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing pyrazole derivatives is through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method provides a straightforward route to the desired pyrazole structure under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. The use of transition-metal catalysts, such as palladium, and photoredox reactions are common strategies in industrial settings to achieve efficient synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic ring and the pyrazole ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: The presence of the pyrazole ring and the nitrile group suggests potential for exploring this molecule as a lead compound in drug discovery efforts. Pyrazoles are a well-known class of heterocycles with diverse biological activities.

    Material Science: The aromatic character of the molecule and the presence of the positively charged dihydrochloride group could be of interest for material science applications.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is not well-documented. the presence of the pyrazole ring suggests that it may interact with various biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The nitrile group can also participate in interactions with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff.

    1-Phenyl-3-tolylpyrazole: This compound has been studied for its antileishmanial and antimalarial activities.

Uniqueness

3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride is unique due to its combination of a pyrazole ring and a nitrile group, which provides a versatile scaffold for various chemical modifications and applications. Its dihydrochloride form also enhances its solubility and stability, making it suitable for a wide range of research applications.

Properties

CAS No.

2758000-07-4

Molecular Formula

C11H12Cl2N4

Molecular Weight

271.1

Purity

0

Origin of Product

United States

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